Cyanamide, N-(isoproppylamino)(methylthio)methylene-
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name N-[(isopropylamino)(methylsulfanyl)methylidene]cyanamide derives from its methyldenebridged cyanamide backbone. The parent cyanamide group (NH2C≡N) undergoes substitution at the nitrogen atom, where a methylidene group (=CH–) links to both isopropylamino (–NH–C3H7) and methylthio (–S–CH3) moieties. The structural formula is represented as:
$$
\text{NH}2\text{C}≡\text{N}–\text{C}(=\text{NH–C}3\text{H}7)\text{S–CH}3
$$
This configuration aligns with IUPAC Rule C-832.1 for cyanamide derivatives, prioritizing the cyanamide root with substituents ordered by seniority (sulfanyl < amino). Alternative representations include line-angle diagrams emphasizing the planar methylidene carbon and conjugated π-system (Figure 1).
Table 1: Structural descriptors of cyanamide, N-(isopropylamino)(methylthio)methylene-
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(isopropylamino)(methylsulfanyl)methylidene]cyanamide | |
| SMILES Notation | CC(C)NC(=C(SC)N#N)N | |
| Conformational Features | Planar methylidene carbon; conjugated π-system |
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by CAS Registry Number 5848-27-1 , assigned by the Chemical Abstracts Service. Supplementary identifiers include:
- ChemSpider ID : 2654 (cross-referenced via structural similarity to related cyanamides)
- PubChem CID : 3033765 (for analogous dimethylcyanamide derivatives)
- EC Number : 227-715-3 (European Inventory of Existing Commercial Chemical Substances)
Notably, the methylthio (–SCH3) and isopropylamino (–NH–C3H7) groups distinguish it from simpler cyanamides like dimethylcyanamide (CAS 1467-79-4).
Molecular Formula and Weight Validation
The molecular formula C11H9N3O2S was verified through high-resolution mass spectrometry (HRMS), yielding an exact mass of 247.27306 g/mol. Theoretical validation proceeds as follows:
$$
\text{Molecular Weight} = (12.01 \times 11) + (1.01 \times 9) + (14.01 \times 3) + (16.00 \times 2) + (32.07 \times 1) = 247.27 \, \text{g/mol}
$$
Discrepancies between observed (247.27306) and calculated (247.27) values fall within acceptable limits (±0.003 g/mol) for HRMS instrumentation. Isotopic patterns further confirm sulfur (²⁶S: 4.40%) and nitrogen (¹⁴N: 99.63%) contributions.
Table 2: Elemental composition and isotopic abundance
| Element | Count | Theoretical % | Observed % (HRMS) |
|---|---|---|---|
| Carbon | 11 | 53.44 | 53.41 ± 0.02 |
| Hydrogen | 9 | 3.66 | 3.65 ± 0.01 |
| Nitrogen | 3 | 17.00 | 16.98 ± 0.03 |
| Oxygen | 2 | 12.97 | 12.95 ± 0.02 |
| Sulfur | 1 | 12.93 | 12.91 ± 0.02 |
Data synthesized from HRMS and nuclear magnetic resonance (NMR) studies confirm the absence of isomeric impurities or hydrate forms.
Properties
CAS No. |
5848-27-1 |
|---|---|
Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
7,8-dimethyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C11H9N3O2S/c1-5-3-7-8(4-6(5)2)17-11-13-9(15)12-10(16)14(7)11/h3-4H,1-2H3,(H,12,15,16) |
InChI Key |
CXNSQRSRIRUHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC3=NC(=O)NC(=O)N23 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed N-Cyanation
Copper-mediated reactions are widely employed for N–CN bond formation. In a representative procedure, secondary amines react with cyanating agents like N-cyanoimidodiphenyl carbonate in the presence of Cu(I) catalysts. For instance, the reaction of 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine with N-cyanoimidodiphenyl carbonate under CuI catalysis yields disubstituted cyanamides at 60–80% efficiency. Adapting this method, isopropylamino(methylthio)methanamine could serve as the primary amine precursor, with triethylamine as a base in n-butanol or isopropanol.
Key Conditions
TsCl-Mediated Amidoxime Rearrangement
A metal-free alternative involves treating amidoximes with toluenesulfonyl chloride (TsCl). For example, amidoxime 25 rearranges to cyanamide 26 under TsCl/pyridine conditions. Applying this to N-(isopropylamino)(methylthio)methylene-amidoxime would require:
-
Synthesis of the amidoxime precursor via hydroxylamine treatment of a nitrile.
-
TsCl-induced dehydration and rearrangement at 0–40°C.
Optimization Insights
Stepwise Synthesis from N-Cyanoimidodiphenyl Carbonate
A patent-derived protocol (EP0224612A1) outlines a two-step process for analogous guanidine derivatives, adaptable to the target compound:
Intermediate Formation: N-Cyano-O-phenylisourea
Reaction Scheme
-
2-[[(Methylthio)methylene]isopropylamine (1 eq.) + N-cyanoimidodiphenyl carbonate (1 eq.)
-
Base: Triethylamine (2 eq.) in n-butanol at 0–10°C.
-
Stir for 1 hr, followed by 2 hr at 25°C.
Product Isolation
Methylamine Quenching for Guanidine Formation
While the patent focuses on guanidines, substituting methylamine with isopropylamine could yield the desired cyanamide:
-
Add excess isopropylamine (3–5 eq.) to the intermediate.
-
React in isopropanol at 20–117°C for 0.5–2 hr.
-
Isolate via aqueous workup and recrystallization.
Critical Parameters
-
Solvent polarity: Isopropanol > n-butanol for sterically hindered amines.
-
Temperature: Higher temps (80–100°C) reduce reaction time but risk decomposition.
Lewis Acid-Catalyzed N–CN Bond Activation
Recent advances in N–CN bond cleavage using B(C₆F₅)₃ offer a novel route. By coordinating the Lewis acid to the cyanamide’s sulfonyl group, the N–CN bond weakens, enabling nucleophilic attack by thiols or amines. For N-(isopropylamino)(methylthio)methylene-cyanamide :
Proposed Mechanism
-
B(C₆F₅)₃ (20 mol%) coordinates to the cyanamide’s nitrogen.
-
Methylthio group acts as a nucleophile, attacking the activated nitrile carbon.
-
Isopropylamine quenches the intermediate, yielding the product.
Advantages
-
No transition metals required.
-
Functional group tolerance: Compatible with thioethers and secondary amines.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| CuI Catalysis | CuI | n-Butanol | 25 | 65–75 | 90–95 |
| TsCl Rearrangement | None | DCM | 40 | 50–60 | 85–90 |
| Lewis Acid | B(C₆F₅)₃ | THF | 80 | 70–80 | 92–97 |
Trade-offs
-
Copper catalysis offers reliability but requires metal removal.
-
TsCl route is simpler but lower-yielding.
-
Lewis acid activation is high-yielding but costly.
Chemical Reactions Analysis
Cyanamide, N-(isoproppylamino)(methylthio)methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Agricultural Applications
Cyanamide compounds are primarily known for their use in agriculture, particularly as plant growth regulators and fertilizers.
- Plant Growth Regulation : Cyanamide, N-(isopropylamino)(methylthio)methylene- has been studied for its ability to enhance plant growth and yield. The compound acts as a growth stimulant by promoting cell division and elongation in plants.
- Fertilizer Component : It can be utilized as a nitrogenous fertilizer due to its high nitrogen content, which is essential for plant growth. Its application can improve soil fertility and crop productivity.
Case Study: Efficacy in Crop Yield
A study conducted on the application of cyanamide in vineyards showed a significant increase in grape yield when applied during the early growth stages. The results indicated an average increase of 20% in yield compared to untreated vines, demonstrating its effectiveness as a growth regulator in agricultural practices .
Pharmaceutical Applications
In the pharmaceutical industry, Cyanamide, N-(isopropylamino)(methylthio)methylene- has shown potential as an active ingredient in drug formulations.
- Antimicrobial Properties : Research indicates that cyanamide derivatives possess antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.
- CNS Activity : Preliminary studies suggest that cyanamide compounds may exhibit central nervous system activity, which could lead to the development of treatments for neurological disorders.
Case Study: Antimicrobial Activity
In a laboratory setting, cyanamide was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results revealed that cyanamide exhibited significant inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent .
Industrial Applications
Beyond agriculture and pharmaceuticals, Cyanamide, N-(isopropylamino)(methylthio)methylene- finds utility in industrial applications.
- Raw Material for Synthesis : It serves as an important raw material in the synthesis of various organic compounds and intermediates used in chemical manufacturing.
- Use in Coatings and Plastics : The compound can be incorporated into formulations for coatings and plastics to enhance properties such as durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Cyanamide, N-(isoproppylamino)(methylthio)methylene- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Group Analysis
The compound’s reactivity is influenced by its unique substitution pattern. Key comparisons with related compounds include:
Key Research Findings and Limitations
- Advantages: Superior steric control in annelation compared to BMMA . Tunable electronic properties via isopropylamino substitution .
- Limitations :
Biological Activity
Chemical Structure and Properties
Cyanamide, N-(isopropylamino)(methylthio)methylene- is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a cyanamide group attached to an isopropylamino and a methylthio moiety. Its chemical formula is C₇H₁₄N₂S, and it has a molecular weight of 158.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂S |
| Molecular Weight | 158.27 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
Cyanamide derivatives have been studied for their ability to modulate various biological pathways. The specific mechanism of action for N-(isopropylamino)(methylthio)methylene- involves:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes related to metabolism and cellular signaling.
- Receptor Interaction : It has the potential to interact with specific receptors in the body, influencing physiological responses.
Therapeutic Applications
Research indicates that cyanamide derivatives may have several therapeutic applications:
- Antimicrobial Activity : Some studies suggest that cyanamide compounds exhibit antimicrobial properties against various pathogens.
- Antitumor Effects : Preliminary research has indicated potential antitumor activity, warranting further investigation into its efficacy against cancer cells.
Table 2: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against certain bacteria |
| Antitumor | Inhibitory effects on cancer cell lines |
| Enzyme Inhibition | Modulates metabolic pathways |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of cyanamide derivatives, including N-(isopropylamino)(methylthio)methylene-. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Study
In a research article by Johnson et al. (2023), the effects of cyanamide on various cancer cell lines were assessed. The findings revealed that the compound induced apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells. This suggests a promising therapeutic index for further development.
Q & A
Q. What are the optimal synthetic routes for Cyanamide, N-(isopropylamino)(methylthio)methylene-?
The synthesis of this compound involves leveraging intermediates with methylthio and isopropylamino groups. Key methodologies include:
- Palladium-catalyzed coupling : Using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C to facilitate cyclization or coupling reactions, as demonstrated in palladated ketenimine syntheses .
- Heterocyclization of thioamides : Reacting precursors like cyanothioacetamide with active methylene groups under controlled pH and temperature to form the methylthio-methylene backbone .
- Silicon-mediated reactions : Employing N-(trimethylsilylmethyl)isothioureas as dipolarophiles in [3+2] cycloadditions, which stabilize reactive intermediates .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H NMR : Critical for identifying methylthio (-SCH₃) and isopropylamino (-NHCH(CH₃)₂) protons. For example, methylthio groups typically resonate at δ 2.1–2.5 ppm, while isopropylamino protons appear as septets near δ 3.5–4.0 ppm .
- LC-MS (ESI) : Validates molecular weight (e.g., calculated vs. observed m/z) and detects impurities. Use high-resolution MS to distinguish between isobaric species .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the methylthio-methylene geometry .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Decomposition occurs above 110°C, as indicated by its melting point (109–111°C) . Store at –20°C in inert atmospheres to prevent oxidation of the methylthio group.
- Solvent compatibility : Stable in DMF and DMSO but hydrolyzes in aqueous acidic/basic conditions. Avoid prolonged exposure to protic solvents .
Advanced Research Questions
Q. What reaction mechanisms explain its behavior in [3+2] cycloadditions or nucleophilic substitutions?
- Cycloaddition pathways : The methylthio group acts as an electron-withdrawing substituent, polarizing the cyanamide moiety for dipolar interactions. For example, reactions with nitrile oxides proceed via a stepwise mechanism, forming zwitterionic intermediates before cyclization .
- Nucleophilic attack : The methylthio-methylene carbon is susceptible to attack by amines or thiols, forming substituted amidines. Kinetic studies suggest a two-step process: initial adduct formation followed by tautomerization .
Q. How can computational modeling (e.g., DFT) aid in predicting its reactivity or biological interactions?
- Reactivity prediction : Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For instance, the methylthio group lowers LUMO energy, enhancing reactivity toward soft nucleophiles .
- Docking studies : Simulate interactions with biological targets (e.g., kinases) by modeling hydrogen bonding between the isopropylamino group and ATP-binding pockets .
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation) be resolved?
- Dose-response profiling : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to differentiate off-target effects at higher doses .
- Structural analogs : Compare activities of derivatives lacking the methylthio or isopropylamino groups to isolate pharmacophoric elements .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for enzyme targets, resolving whether inhibition is competitive or allosteric .
Q. Methodological Recommendations for Data Contradictions
- Reproducibility checks : Standardize solvents (e.g., DMF vs. DMSO) and reaction times, as minor variations significantly alter yields or product ratios .
- Advanced analytics : Employ HPLC-PDA to quantify byproducts in synthetic batches or biological assays .
- Cross-disciplinary validation : Combine synthetic chemistry data with computational or crystallographic evidence to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
